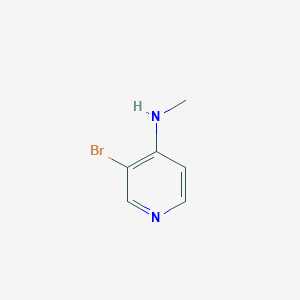

3-Bromo-N-methylpyridin-4-amine

Description

Significance of Halogenated Pyridines in Heterocyclic Synthesis and Medicinal Chemistry

Halogenated pyridines are a class of heterocyclic compounds that have garnered considerable attention in the fields of organic synthesis and medicinal chemistry. nih.govmdpi.com The presence of a halogen atom on the pyridine (B92270) ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for creating more complex molecular architectures. nih.govresearchgate.net The electron-withdrawing nature of halogens can activate the pyridine ring for nucleophilic substitution reactions, a cornerstone of many synthetic strategies. clockss.orgresearchgate.net This reactivity allows for the introduction of a wide array of functional groups, paving the way for the construction of diverse molecular libraries. nih.gov

Contextualization of 3-Bromo-N-methylpyridin-4-amine within Pyridine Chemistry Research

Within the extensive family of halogenated pyridines, this compound represents a specific and intriguing molecular entity. Its structure, featuring a bromine atom at the 3-position, a methylamino group at the 4-position, and a methyl group on the exocyclic nitrogen, presents a unique combination of electronic and steric properties. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks. sigmaaldrich.com

Overview of Research Trajectories and Objectives Pertaining to this compound

The research surrounding this compound and its analogues is primarily focused on its utility as a synthetic intermediate. A major objective is the development of efficient and scalable synthetic routes to access this compound and its derivatives. For instance, methods for the preparation of the related compound 3-bromo-4-methylpyridine (B15001) often involve the bromination of 4-methylpyridine (B42270) followed by further functionalization. chemicalbook.comgoogle.com A patent describes a method for preparing 3-bromo-4-methylpyridine from 4-methyl-3-nitropyridine (B1297851) through hydrogenation and subsequent bromination. google.com Another patent details the synthesis of 3-amino-4-methylpyridine (B17607) from 3-halo-4-methylpyridine, highlighting the reactivity of the halogenated precursor. google.com

A significant research trajectory involves the exploration of its reactivity in various chemical transformations. The bromine atom at the 3-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and other organic moieties. sigmaaldrich.com The amino group can also be a site for further derivatization. The overarching goal of these research efforts is to leverage the unique structural features of this compound to synthesize novel compounds with potential applications in medicinal chemistry and materials science. While specific research on this exact compound is not extensively documented in publicly available literature, the principles governing the chemistry of halogenated pyridines provide a strong foundation for understanding its potential applications.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 84539-38-8 |

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| Appearance | Not specified in available data |

| Melting Point | Not specified in available data |

| Boiling Point | Not specified in available data |

| Solubility | Not specified in available data |

Properties

IUPAC Name |

3-bromo-N-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKSEZAZZNDVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-38-8 | |

| Record name | 3-bromo-N-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo N Methylpyridin 4 Amine

Retrosynthetic Analysis of 3-Bromo-N-methylpyridin-4-amine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The target molecule can be conceptually disassembled to identify key precursors and strategic bond formations. Two primary retrosynthetic pathways emerge, centered on the sequential introduction of the bromine and methylamino functionalities.

Pathway A involves the disconnection of the N-methyl bond, leading to the precursor 3-bromo-4-aminopyridine . This intermediate can be further disconnected at the C-Br bond, suggesting 4-aminopyridine (B3432731) as a starting material. This pathway prioritizes the bromination of the pyridine (B92270) ring followed by N-methylation.

Pathway B focuses on the disconnection of the C-Br bond as the final step. This leads to the precursor N-methylpyridin-4-amine . This intermediate can be derived from 4-aminopyridine via N-methylation. This approach introduces the methylamino group first, followed by regioselective bromination of the activated pyridine ring.

A third, more convergent approach could involve the synthesis of a precursor already containing a nitrogen functionality at the 4-position and a group at the 3-position that can be converted to bromine, such as a nitro group. For instance, the reduction of a nitropyridine precursor followed by a Sandmeyer-type reaction is a plausible strategy.

These retrosynthetic pathways guide the development of synthetic strategies, with the choice of route often depending on the availability of starting materials, and the desired control over regioselectivity and chemoselectivity.

Precursor Synthesis and Strategic Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of key precursors. The strategic introduction and manipulation of functional groups on the pyridine ring are critical for achieving the desired substitution pattern.

Selective Halogenation Pathways for Pyridine Ring Systems

The selective bromination of the pyridine ring is a crucial step in many synthetic routes to this compound. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution challenging and often requires harsh conditions. However, the presence of activating groups, such as an amino or methylamino group, can facilitate this transformation and direct the regioselectivity.

One common strategy for the synthesis of 3-bromopyridines involves the Sandmeyer reaction of the corresponding 3-aminopyridine. For example, a method for preparing 3-bromo-4-methylpyridine (B15001) involves the reduction of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine, followed by diazotization and reaction with a bromide source. google.com A similar approach could be envisioned starting from a suitable aminopyridine precursor for the target molecule.

Direct bromination of substituted pyridines can also be achieved. For instance, the bromination of 2-methylpyridin-4-amine has been accomplished using hydrogen peroxide in an aqueous solution of hydrobromic acid. chemicalbook.com The conditions for such reactions, including temperature and the choice of brominating agent, are critical for controlling the regioselectivity and preventing the formation of poly-brominated byproducts.

The table below summarizes various bromination methods for pyridine derivatives, highlighting the reagents and conditions employed.

| Starting Material | Brominating Agent | Conditions | Product | Reference |

| 4-Methyl-3-aminopyridine | Br₂, NaNO₂ | -10°C to 0°C, acidic | 3-Bromo-4-methylpyridine | google.com |

| 2-Methylpyridin-4-amine | H₂O₂, HBr | 70°C, aqueous | 3-Bromo-2-methylpyridin-4-amine | chemicalbook.com |

N-Methylation Methodologies for Pyridin-4-amine Derivatives

The introduction of a methyl group onto the nitrogen atom of a 4-aminopyridine derivative is another key transformation. Various N-methylation methodologies can be employed, ranging from classical alkylation with methyl halides to more sophisticated reductive amination techniques.

Direct alkylation of 3-bromo-4-aminopyridine with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) is a straightforward approach. However, this method can suffer from over-alkylation, leading to the formation of the quaternary ammonium (B1175870) salt. The reaction conditions, including the choice of base and solvent, must be carefully optimized to favor mono-methylation.

Reductive amination offers a more controlled method for N-methylation. This typically involves the reaction of the primary amine with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ to the methylamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Another approach involves the use of a protecting group strategy. The amino group can be protected, for example as a carbamate, followed by N-methylation and subsequent deprotection. This multi-step process can offer higher selectivity, particularly for complex molecules.

Direct and Convergent Synthetic Routes to this compound

One-Pot and Multi-Step Synthesis Approaches

A multi-step synthesis of this compound could logically follow one of the retrosynthetic pathways outlined earlier. For instance, a plausible multi-step sequence starting from 4-aminopyridine would be:

N-methylation: Reaction of 4-aminopyridine with a suitable methylating agent to form N-methylpyridin-4-amine.

Bromination: Regioselective bromination of N-methylpyridin-4-amine at the 3-position.

Alternatively, starting from a pre-brominated precursor:

Bromination: Synthesis of 3-bromo-4-aminopyridine from a suitable starting material like 4-aminopyridine.

N-methylation: Methylation of 3-bromo-4-aminopyridine to yield the final product.

While direct one-pot syntheses for this compound are not extensively reported, the principles of tandem reactions could be applied. A hypothetical one-pot procedure could involve the in-situ formation of a reactive intermediate that undergoes sequential bromination and methylation. However, controlling the selectivity in such a one-pot reaction would be a significant challenge due to the competing reactive sites and the potential for side reactions.

Regioselectivity and Chemoselectivity Optimization in Bromination Reactions

The regioselectivity of the bromination step is a critical factor in the synthesis of this compound. The directing effects of the substituents on the pyridine ring play a crucial role. The 4-methylamino group is an activating, ortho-, para-directing group. Therefore, in the bromination of N-methylpyridin-4-amine, substitution is expected to occur at the positions ortho to the methylamino group, which are the 3- and 5-positions.

Achieving selective bromination at the 3-position over the 5-position requires careful optimization of reaction conditions. Steric hindrance can play a role; however, in this case, the two ortho positions are sterically similar. The electronic environment, influenced by the nitrogen atom in the pyridine ring, will also affect the outcome.

To enhance regioselectivity, various strategies can be employed. The choice of brominating agent is important. Milder brominating agents such as N-bromosuccinimide (NBS) may offer better control compared to elemental bromine. The reaction temperature and solvent can also significantly influence the product distribution. Low temperatures are generally favored to minimize the formation of undesired isomers.

In cases where direct bromination lacks selectivity, a blocking group strategy can be implemented. A temporary group can be installed at the 5-position to direct bromination exclusively to the 3-position, followed by the removal of the blocking group.

The table below outlines key considerations for optimizing the regioselectivity of the bromination of N-methylpyridin-4-amine.

| Factor | Influence on Regioselectivity | Optimization Strategy |

| Brominating Agent | Can affect the electrophilicity and steric bulk of the bromine source. | Screen various agents (e.g., Br₂, NBS, dibromoisocyanuric acid). |

| Temperature | Higher temperatures can lead to a loss of selectivity. | Conduct the reaction at low temperatures (e.g., 0°C to -78°C). |

| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the pyridine nitrogen and the brominating agent. | Test a range of solvents from non-polar (e.g., CCl₄) to polar (e.g., CH₃CN, acetic acid). |

| Lewis/Brønsted Acids | Can activate the brominating agent or modify the substrate's reactivity. | Use of catalysts can sometimes enhance selectivity, but may also promote side reactions. |

By carefully considering these factors, a synthetic chemist can develop a robust and efficient methodology for the preparation of this compound, a valuable building block for further chemical exploration.

Chemoselective N-Methylation of Aminopyridines

The selective introduction of a single methyl group onto the nitrogen atom of aminopyridines is a significant challenge in synthetic organic chemistry due to the potential for over-methylation. rsc.org The development of chemoselective N-methylation methods is crucial for the efficient synthesis of compounds like this compound.

A primary strategy to achieve mono-methylation involves the careful selection of the methylating agent and reaction conditions. Common methylating agents include methyl halides (e.g., methyl iodide), dimethyl sulfate, and more recently, greener alternatives like dimethyl carbonate, formic acid, and even carbon dioxide in the presence of a reducing agent. rsc.orgrsc.org

The challenge lies in controlling the reactivity to favor the formation of the secondary amine without significant production of the tertiary amine or quaternary ammonium salt. rsc.org This is often achieved by using a stoichiometric amount of the methylating agent, controlling the reaction temperature, and choosing an appropriate solvent.

For aminopyridines, the basicity of the exocyclic amino group and the pyridine ring nitrogen must be considered. The exocyclic amino group is generally more nucleophilic and will preferentially react with the methylating agent. However, careful pH control and the use of specific catalysts can enhance this selectivity.

Recent advancements have focused on catalytic methods that offer higher selectivity and yields. These include the use of transition metal catalysts which can facilitate the methylation process under milder conditions, thereby reducing the likelihood of side reactions. rsc.org

Table 1: Comparison of Methylating Agents for N-Monomethylation

| Methylating Agent | Advantages | Disadvantages |

| Methyl Halides (e.g., MeI) | High reactivity | Can lead to over-methylation; toxic |

| Dimethyl Sulfate | Effective methylating agent | Highly toxic and corrosive |

| Dimethyl Carbonate | Greener alternative, low toxicity | Lower reactivity, may require catalyst |

| Formaldehyde/Formic Acid (Eschweiler-Clarke reaction) | Reductive amination, good for mono-methylation | Requires a reducing agent, can produce byproducts |

| Carbon Dioxide/H₂ | Sustainable C1 source, green | Requires a catalyst and high pressure |

Catalytic and Stoichiometric Reagent Systems in this compound Synthesis

The synthesis of this compound can be approached through various routes, each employing a specific set of catalytic and stoichiometric reagents. A common synthetic pathway involves the bromination of a suitable pyridine precursor followed by amination and N-methylation.

One potential route starts with 4-methylpyridine (B42270). This can be brominated at the 3-position using reagents like bromine in oleum (B3057394). google.com The resulting 3-bromo-4-methylpyridine can then be aminated. A patent describes the amination of 3-bromo-4-methylpyridine using concentrated ammonia (B1221849) in the presence of a copper sulfate catalyst under high pressure and temperature to yield 3-amino-4-methylpyridine (B17607). google.com This amino compound would then undergo selective N-methylation as described in the previous section.

Another approach involves starting with 4-methyl-3-nitropyridine. This can be reduced to 4-methyl-3-aminopyridine via catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. google.com The resulting amine can then be subjected to a Sandmeyer-type reaction, where it is first diazotized with sodium nitrite (B80452) in the presence of an acid and then reacted with a bromine source. chemicalbook.com Finally, N-methylation would be performed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed in the synthesis of functionalized pyridines. nih.gov While not directly a synthesis of the title compound, these methods highlight the use of palladium catalysts for creating carbon-carbon or carbon-heteroatom bonds in pyridine systems, which could be adapted for its synthesis. nih.gov

Table 2: Reagents in the Synthesis of this compound Precursors

| Synthetic Step | Reagents | Catalyst |

| Bromination of 4-methylpyridine | Bromine, Oleum | None (Stoichiometric) |

| Amination of 3-bromo-4-methylpyridine | Concentrated Ammonia | Copper Sulfate |

| Reduction of 4-methyl-3-nitropyridine | Hydrogen Gas | Palladium on Carbon (Pd/C) |

| Bromination of 4-methyl-3-aminopyridine | Bromine, Sodium Nitrite, Acid | None (Stoichiometric) |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edunih.gov Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable production methods.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Maximizing the efficiency of a chemical reaction by converting the maximum number of reactant atoms into the desired product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. youtube.com

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous.

Use of Catalysis: Using catalytic reagents in preference to stoichiometric reagents, as catalysts are used in small amounts and can be recycled. rsc.org

In the context of this compound synthesis, this could involve:

Replacing hazardous reagents like oleum and bromine with safer alternatives where possible.

Utilizing catalytic hydrogenation for reduction steps, which is generally a cleaner process than using stoichiometric metal hydrides.

Employing greener methylating agents like dimethyl carbonate or CO₂/H₂ instead of toxic methyl halides or dimethyl sulfate. rsc.org

Optimizing reaction conditions to reduce energy consumption and minimize the formation of byproducts.

Developing methods for catalyst recovery and reuse.

Scalability and Process Development Considerations for Efficient Production

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the production of this compound, key considerations include:

Reaction Conditions: The reaction conditions must be mild and easily controllable on a large scale. A patent for the related compound 3-bromo-4-methylpyridine highlights a process with mild reaction conditions and simple operation, making it suitable for industrial production. google.com

Raw Material Costs: The starting materials should be readily available and inexpensive. The aforementioned patent also notes the low price of the raw materials as an advantage. google.com

Yield and Purity: The process should provide a high yield of the desired product with a purity that meets the required specifications, minimizing the need for extensive purification steps.

Process Safety: The potential hazards of the reagents and reaction conditions must be carefully managed. This includes considerations for heat management, pressure control, and the handling of any toxic or corrosive substances.

Waste Management: The process should be designed to minimize waste generation. Any waste that is produced must be handled and disposed of in an environmentally responsible and cost-effective manner.

Equipment: The synthesis should be achievable using standard chemical processing equipment.

A patent for the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine details a process using a high-pressure reactor, indicating that scalability requires specialized equipment for certain steps. google.com The choice of purification method is also crucial; for instance, distillation or recrystallization are often preferred over chromatography for large-scale production due to cost and efficiency.

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo N Methylpyridin 4 Amine

Reactivity Profiles of the Bromine Atom

The bromine atom at the 3-position of the pyridine (B92270) ring is a key handle for introducing molecular complexity. Its reactivity is explored through several important classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Pyridyne Intermediates

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation. In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comyoutube.com While the bromine in 3-Bromo-N-methylpyridin-4-amine is at the 3-position, the presence of the activating amino group at the 4-position can influence the electronic properties of the ring.

In some cases, under strong basic conditions, the elimination of HBr from a bromo-aminopyridine can lead to the formation of a highly reactive pyridyne intermediate. This intermediate can then be trapped by a nucleophile. For instance, the reaction of 3-bromo-2-[(N-substituted)amino]pyridines can lead to the formation of N-substituted dihydrodipyridopyrazines via a hetaryne cyclization. researchgate.net

A related compound, 3-bromo-4-nitropyridine, has been shown to undergo nucleophilic substitution with amines, where an unexpected nitro-group migration was observed in polar aprotic solvents. clockss.org This highlights the complex reactivity patterns that can emerge in substituted pyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester. wikipedia.org The reaction is widely used for the synthesis of biaryl and heteroaryl compounds. researchgate.netclockss.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For example, Suzuki-Miyaura coupling has been used to synthesize a variety of heterobiaryl compounds from heteroaryl halides in aqueous systems. researchgate.net The choice of ligand on the palladium catalyst can be crucial for achieving high yields and accommodating a wide range of functional groups. clockss.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination. wikipedia.orglibretexts.org This reaction is known for its high stereoselectivity, typically affording the trans-alkene product. youtube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. nih.gov Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reaction times. wikipedia.org This reaction is highly versatile and tolerates a wide array of functional groups. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Mild conditions, high functional group tolerance. wikipedia.orgnih.gov |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgyoutube.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mild conditions, forms arylalkynes. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc reagent | Pd or Ni catalyst | High reactivity, broad scope. wikipedia.orgorganic-chemistry.org |

Metal-Mediated and Organocatalytic Transformations

Beyond the well-established cross-coupling reactions, the bromine atom can participate in other metal-mediated transformations. For instance, amination of 3-bromo-4-methylpyridine (B15001) can be achieved using ammonia (B1221849) in the presence of a copper catalyst to produce 3-amino-4-methylpyridine (B17607). google.com

While less common for the direct transformation of the C-Br bond, organocatalysis can play a role in reactions of derivatives prepared from this compound.

Reactivity of the N-Methylamino Group

The N-methylamino group at the 4-position significantly influences the reactivity of the pyridine ring and is itself a site for further chemical modification.

Protonation and Acid-Base Equilibria Effects on Reactivity

The nitrogen atom of the N-methylamino group, as well as the pyridine ring nitrogen, can be protonated under acidic conditions. This protonation has a profound effect on the electronic properties of the molecule. Protonation of the pyridine nitrogen deactivates the ring towards electrophilic attack and can influence the regioselectivity of certain reactions. Conversely, the basicity of the N-methylamino group can be modulated by the electronic effects of substituents on the ring. The interplay of these acid-base equilibria is critical in controlling the outcome of chemical transformations.

Electrophilic Attack and Further Functionalization Strategies

The N-methylamino group is a nucleophilic center and can react with various electrophiles. This allows for a range of functionalization strategies. For example, acylation or sulfonylation of the amino group can be achieved to introduce new functional moieties. These modifications can alter the steric and electronic properties of the molecule, which can be a strategic step in a multi-step synthesis.

Furthermore, the amino group can direct electrophilic substitution on the pyridine ring, although the inherent electron-deficient nature of the pyridine ring makes such reactions challenging.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, which profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult compared to benzene. wikipedia.orgyoutube.com The ring nitrogen withdraws electron density, deactivating the ring towards attack by electrophiles. youtube.com Furthermore, the acidic conditions often required for EAS reactions can lead to the protonation of the basic pyridine nitrogen, which introduces a positive charge and further deactivates the ring. wikipedia.org

However, the substituents on the ring play a crucial role in directing and controlling the feasibility of such reactions. In this compound, the N-methylamino group at the C4 position is a powerful activating group with a strong ortho-, para-directing effect due to resonance. wikipedia.org The bromine atom at C3 is a deactivating group but is also an ortho-, para-director.

The directing effects can be summarized as follows:

N-methylamino group (at C4): Strongly activating, directs to C3 and C5.

Bromo group (at C3): Deactivating, directs to C2 and C5.

Pyridine Nitrogen (at C1): Deactivating, directs to C3 and C5.

The confluence of these directing effects points overwhelmingly to the C5 position as the most probable site for electrophilic attack. The potent activating effect of the amino group should overcome the inherent deactivation of the ring, making substitution at C5 possible under suitable conditions. youtube.com The presence of an electron-donating group is known to make EAS reactions on pyridine more favorable by helping to stabilize the charged intermediate (the arenium ion). youtube.com

| Position | Influence of -NHMe (at C4) | Influence of -Br (at C3) | Influence of Ring N | Overall Predicted Reactivity |

|---|---|---|---|---|

| C2 | - | Ortho (Favorable) | Ortho (Unfavorable) | Low |

| C5 | Ortho (Strongly Favorable) | Para (Favorable) | Meta (Favorable) | High (Most Likely Site) |

| C6 | Meta (Unfavorable) | Meta (Unfavorable) | Ortho (Unfavorable) | Very Low |

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group, is a characteristic reaction of electron-poor aromatic rings. In this molecule, the bromine atom at C3 is a potential leaving group. However, SNAr reactions are greatly facilitated by the presence of strong electron-withdrawing groups (like -NO2) in the ortho or para positions to stabilize the negative Meisenheimer complex intermediate. researchgate.net The N-methylamino group at C4 is strongly electron-donating, which would destabilize this intermediate and thus make the direct nucleophilic substitution of the bromine atom at C3 highly unfavorable under standard SNAr conditions.

Ring Annulations: Ring annulation, the formation of a new ring onto an existing structure, represents a powerful synthetic transformation. scripps.edu Derivatives of 4-aminopyridine (B3432731) can serve as precursors for building fused heterocyclic systems. For instance, a related ethyl 4-(ethylamino)pyridine-3-carboxylate, formed through a ring transformation reaction, can undergo intramolecular cyclization upon treatment with a base like sodium hydride. thieme-connect.de This specific reaction forms a new six-membered ring, resulting in a 3,4-dihydro-pyrido[4,3-e] Current time information in Pasuruan, ID.rsc.orgoxazepin-1-one. thieme-connect.de This demonstrates a viable pathway for ring annulation starting from a scaffold similar to this compound, provided a suitable functional group is present at the C3 position.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for transformations involving this compound are not prominently available in the literature, the principles can be inferred from studies on related substituted pyridines.

Reaction Kinetics: The rates of reaction are highly dependent on the nature of the transformation.

For electrophilic aromatic substitution , the strong electron-donating N-methylamino group would be expected to increase the reaction rate relative to unsubstituted pyridine. Kinetic studies on the reaction of OH radicals with various methyl- and ethyl-substituted pyridines have shown that substituent type and position significantly impact the rate constants. oberlin.eduacs.org

For nucleophilic reactions , the kinetics would be significantly slower than for pyridines bearing electron-withdrawing groups. Kinetic studies of nucleophilic substitution on various pyridines often yield linear Brønsted plots, which can reveal details about the rate-determining step of the mechanism. researchgate.netrsc.org For this compound, the electron-donating nature of the amine would lead to a low rate constant for any reaction proceeding via a Meisenheimer complex.

Thermodynamic Studies: Thermodynamic calculations, often employing Density Functional Theory (DFT), can provide insight into the feasibility of a reaction by determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For a given transformation of this compound, a negative ΔG would indicate a spontaneous process. Studies on the synthesis of pyridine from pyrylium (B1242799) salts have shown that such calculations can determine whether a reaction is exothermic (negative ΔH) and exergonic (negative ΔG), and how solvents might affect these parameters. unjani.ac.idresearchgate.net These theoretical studies are essential for predicting product stability and reaction equilibria.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds. unjani.ac.id Although specific computational models for this compound are not widely published, the methodologies applied to similar systems provide a clear framework for investigation.

Mechanistic Elucidation: DFT calculations can map the entire potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the fleeting transition states that are often impossible to observe experimentally. mit.edu For example, in SNAr reactions of substituted pyridines, DFT has been used to confirm the most electrophilic carbon center for nucleophilic attack and to analyze the stability of intermediates. researchgate.net

Derivatization Strategies and Functionalization of 3 Bromo N Methylpyridin 4 Amine

Introduction of Diverse Functional Groups via the Bromine Moiety

The bromine atom on the pyridine (B92270) ring serves as a versatile handle for a range of cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds from aryl halides. nobelprize.org For 3-Bromo-N-methylpyridin-4-amine, reactions such as the Sonogashira, Heck, and Suzuki couplings are particularly relevant.

Alkynylation (Sonogashira Coupling): This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. nih.govnih.gov The Sonogashira coupling of this compound with various terminal alkynes would yield 3-alkynyl-N-methylpyridin-4-amine derivatives. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. nih.govnih.gov The general mechanism involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the coupled product. fabad.org.tr

Vinylation (Heck Reaction): The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. nobelprize.orgsemanticscholar.org Applying this to this compound would allow for the introduction of vinyl groups at the 3-position. The reaction mechanism includes the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the vinylated pyridine product. nobelprize.org

Arylation (Suzuki Coupling): The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium complex. acs.orgyoutube.com This reaction is widely used to synthesize biaryl compounds. This compound can be coupled with various arylboronic acids to generate 3-aryl-N-methylpyridin-4-amine derivatives. The catalytic cycle involves oxidative addition of the bromopyridine to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination. youtube.com

Table 1: Overview of Carbon-Carbon Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-N-methylpyridin-4-amine |

| Heck Reaction | Alkene | Pd catalyst, Base | 3-Vinyl-N-methylpyridin-4-amine |

| Suzuki Coupling | Arylboronic Acid | Pd catalyst, Base | 3-Aryl-N-methylpyridin-4-amine |

The bromine atom can also be displaced to form bonds with nitrogen, sulfur, or oxygen nucleophiles, often through transition metal-catalyzed processes.

Amination (Buchwald-Hartwig and Ullmann-type Reactions): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between aryl halides and amines, enabling the synthesis of a wide range of arylamines. nih.govacs.org This method could be used to introduce various primary or secondary amines at the 3-position of this compound. Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for C-N bond formation, though it often requires higher temperatures. wikipedia.orgnih.gov

Thiolation: The formation of a carbon-sulfur bond can be achieved through palladium-catalyzed coupling with thiols or via a copper-catalyzed Ullmann-type reaction with thiols or their corresponding salts. wikipedia.orgnih.gov These methods would convert this compound into the corresponding 3-thioether derivatives, which are valuable intermediates in organic synthesis.

Oxygenation: Similarly, carbon-oxygen bonds can be formed through palladium-catalyzed C-O cross-coupling or copper-catalyzed Ullmann ether synthesis. mdpi.com Reacting this compound with alcohols or phenols under these conditions would yield 3-alkoxy or 3-aryloxy derivatives. The Ullmann condensation for ether synthesis typically involves reacting an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.orgmdpi.com

Table 2: Overview of Carbon-Heteroatom Bond Forming Reactions

| Bond Type | Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 3-Amino-N-methylpyridin-4-amine derivative |

| C-N | Ullmann Condensation | Amine | Cu catalyst, Base | 3-Amino-N-methylpyridin-4-amine derivative |

| C-S | Pd-catalyzed Thiolation | Thiol | Pd catalyst, Base | 3-(Alkyl/Aryl)thio-N-methylpyridin-4-amine |

| C-S | Ullmann-type Thiolation | Thiol | Cu catalyst, Base | 3-(Alkyl/Aryl)thio-N-methylpyridin-4-amine |

| C-O | Pd-catalyzed Oxygenation | Alcohol/Phenol | Pd catalyst, Base | 3-Alkoxy/Aryloxy-N-methylpyridin-4-amine |

| C-O | Ullmann Condensation | Alcohol/Phenol | Cu catalyst, Base | 3-Alkoxy/Aryloxy-N-methylpyridin-4-amine |

Modifications of the N-Methylamino Side Chain

The N-methylamino group at the C-4 position is a nucleophilic site that can undergo various chemical modifications.

Alkylation: The secondary amine functionality of the N-methylamino group can be further alkylated using alkyl halides or other electrophilic alkylating agents. nih.gov This reaction would typically proceed via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. chemguide.co.uk Such reactions can lead to the formation of tertiary amines. For instance, N-alkylation of similar 4-aminopyridine (B3432731) derivatives has been successfully carried out under basic conditions. researchgate.net

Acylation: The N-methylamino group can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. researchgate.net This reaction is a common method for introducing carbonyl functionalities and can also serve as a protecting group strategy for the amine. nih.gov

The N-methylamino group can participate in intramolecular cyclization reactions if a suitable electrophilic center is introduced elsewhere in the molecule. For example, if a substituent introduced at the 3-position (via the reactions described in section 4.1) contains a leaving group at an appropriate distance, intramolecular nucleophilic attack by the amino nitrogen could lead to the formation of a new heterocyclic ring fused to the pyridine core. The feasibility of such cyclizations depends on the chain length and nature of the linker between the nucleophilic nitrogen and the electrophilic site.

Regioselective Functionalization of the Pyridine Nucleus

The existing substituents on the pyridine ring, the bromine atom and the N-methylamino group, direct the position of further functionalization on the pyridine nucleus.

The N-methylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the pyridine nitrogen is deactivating towards electrophilic attack. In contrast, the pyridine ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or upon N-oxidation.

A powerful strategy for regioselective functionalization of substituted pyridines is Directed Ortho-Metalation (DoM) . wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The amino group, particularly after conversion to a more effective DMG like a carbamate or an amide, can direct lithiation to the C-5 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups specifically at the C-5 position, ortho to the amino group. This method offers a high degree of regiocontrol that is often difficult to achieve through other substitution reactions. wikipedia.org

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can occur at positions activated by the pyridine nitrogen, although the electron-donating nature of the amino group might disfavor this at certain positions. Reactions involving pyridyne intermediates can also lead to regioselective functionalization, where the position of nucleophilic attack is influenced by the electronic effects of the existing substituents. researchgate.net

Synthesis of Polyfunctionalized Pyridine Scaffolds from this compound

The strategic position of the bromine atom at C3 and the N-methylamino group at C4 on the pyridine ring of this compound theoretically allows for sequential or tandem functionalization to build polyfunctionalized pyridine scaffolds. The bromine atom is a versatile handle for introducing a wide array of substituents through various cross-coupling reactions.

For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the site of a halogen on a pyridine ring. These reactions would enable the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the C3 position.

Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound at the C3 Position

| Reaction Type | Reactant | Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid/ester | Pd(OAc)₂ / SPhos | 3-Aryl/Heteroaryl-N-methylpyridin-4-amine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | 3-(Substituted amino)-N-methylpyridin-4-amine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 3-Alkynyl-N-methylpyridin-4-amine |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 3-Alkenyl-N-methylpyridin-4-amine |

Note: This table represents theoretically possible transformations based on general principles of pyridine chemistry, as specific experimental data for this compound was not found.

Enantioselective and Diastereoselective Transformations

The development of enantioselective and diastereoselective transformations is a critical aspect of modern synthetic chemistry, particularly for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. In the context of this compound, such transformations would involve reactions that create one or more new stereocenters with a high degree of stereocontrol.

Potential avenues for stereoselective reactions involving this substrate could include:

Asymmetric Cross-Coupling Reactions: The use of chiral ligands in palladium-catalyzed cross-coupling reactions could, in principle, lead to the formation of atropisomeric biaryl compounds if a suitable bulky substituent is introduced at the C3 position.

Directed Metalation and Functionalization: The N-methylamino group could potentially direct ortho-lithiation at the C5 position, with subsequent reaction with a chiral electrophile to introduce a stereocenter.

Reduction of the Pyridine Ring: Asymmetric hydrogenation of the pyridine ring, potentially guided by the existing substituents, could generate chiral piperidine derivatives.

Despite these theoretical possibilities, a review of the scientific literature did not yield specific studies or methodologies for enantioselective or diastereoselective transformations starting from this compound. The development of such reactions would be a novel area of research, expanding the synthetic utility of this particular pyridine derivative.

Applications of 3 Bromo N Methylpyridin 4 Amine As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Heterocycles

The structural framework of 3-Bromo-N-methylpyridin-4-amine is particularly well-suited for the construction of heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of both a nucleophilic amino group and a bromine atom, which can participate in cross-coupling reactions, makes it a valuable precursor for creating fused ring systems and for incorporation into known pharmacophores.

Construction of Fused Pyridine (B92270) Ring Systems (e.g., Azaindoles, Imidazopyridines)

Fused pyridine ring systems, such as azaindoles and imidazopyridines, are prominent scaffolds in a multitude of pharmaceutical agents. The strategic placement of reactive functional groups in this compound allows for its effective use in the synthesis of these important heterocyclic cores.

Azaindoles: The synthesis of azaindoles, which are isomers of indole containing a nitrogen atom in the benzene ring, can be achieved through various synthetic routes. For instance, palladium-catalyzed reactions, such as the cascade C-N cross-coupling/Heck reaction, have been successfully employed for the synthesis of substituted azaindoles from amino-o-bromopyridines. acs.org This type of transformation could be adapted for this compound, where the bromine atom and the N-methylamino group would participate in the formation of the fused pyrrole ring. The N-methyl group would ultimately be located on the nitrogen atom of the newly formed ring, leading to N-substituted azaindole derivatives. The general synthetic strategies for azaindole synthesis often involve the formation of a new ring fused to the pyridine core, a process for which this compound is an ideal starting material. researchgate.netresearchgate.netchemrxiv.org

Imidazopyridines: Imidazopyridines are another class of fused heterocycles with a broad spectrum of biological activities. The synthesis of imidazopyridines often involves the reaction of an aminopyridine derivative with a suitable coupling partner. nih.govbeilstein-journals.org For example, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful tools for the synthesis of diverse imidazopyridine libraries. nih.gov In such a reaction, the amino group of a molecule like this compound would react with an aldehyde and an isocyanide to construct the imidazole ring fused to the pyridine core. The bromine atom on the pyridine ring could then be further functionalized, for instance, through Suzuki or Sonogashira coupling reactions, to introduce additional molecular diversity. beilstein-journals.orgnih.gov The versatility of these synthetic methods allows for the creation of a wide range of substituted imidazopyridines from aminopyridine precursors. researchgate.netmdpi.com

Incorporation into Known Pharmacophores and Drug Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyridine ring is a common motif in many approved drugs, and its derivatives are of special interest due to their favorable physicochemical properties, such as improved water solubility. nih.gov The N-methylation of amine-containing compounds can also have a significant impact on their pharmacological activity, potentially enhancing their efficacy or altering their target specificity. uqtr.canih.govresearchgate.net

Role in the Assembly of Advanced Organic Materials

Beyond its applications in medicinal chemistry, this compound can also be utilized in the synthesis of advanced organic materials with interesting catalytic and optoelectronic properties.

Synthesis of Ligands for Catalysis

The aminopyridine scaffold is a well-established ligand framework in coordination chemistry and catalysis. nsf.govresearchgate.net The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the pyridine ring.

In the case of this compound, the N-methyl group and the bromine atom would influence the donor properties and the steric bulk of the ligand. These features can have a profound effect on the activity and selectivity of the resulting metal catalyst. For example, iron complexes bearing aminopyridine ligands have been shown to be effective catalysts for atom transfer radical polymerization (ATRP). researchgate.net The substitution on the amino group can impact the catalytic activity, suggesting that a ligand derived from this compound could exhibit unique catalytic properties.

| Catalyst System | Application | Potential Role of this compound Derived Ligand |

| Iron(II) complexes with aminopyridine ligands | Atom Transfer Radical Polymerization (ATRP) of styrene | The N-methyl and bromo substituents could modify the electronic and steric environment of the iron center, potentially influencing the polymerization rate and control. nsf.govresearchgate.net |

| Group-IV metal complexes with aminopyridinato ligands | Olefin polymerization | The ligand derived from this compound could be used to synthesize titanium, zirconium, or hafnium complexes for the production of polyolefins with specific properties. researchgate.net |

Precursors for Optoelectronic Materials

Pyridine-containing molecules are of interest for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), due to their electronic properties and thermal stability. The introduction of different substituents onto the pyridine ring can modulate the photophysical properties of the resulting materials, such as their absorption and emission wavelengths and quantum yields. beilstein-journals.orgnih.govsciforum.net

The presence of an amino group and a bromine atom in this compound provides opportunities for creating novel fluorescent molecules. The amino group can act as an electron donor, while the pyridine ring can act as an electron acceptor, creating a push-pull system that can lead to interesting photophysical properties. The bromine atom can be used to further extend the conjugation of the molecule through cross-coupling reactions, which can lead to a red-shift in the emission spectrum.

Utilization in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Pyridine and its derivatives are excellent building blocks for the construction of supramolecular assemblies due to their ability to participate in hydrogen bonding and π-π stacking interactions. The N-methylation of the pyridine nitrogen to form a pyridinium salt introduces a positive charge, which can lead to strong electrostatic interactions and the formation of well-defined supramolecular structures. wikipedia.orgacs.org

While this compound itself is not a pyridinium salt, the nitrogen of the pyridine ring is basic and can be protonated to form a pyridinium cation. This cation can then participate in the formation of supramolecular assemblies with anionic species. researchgate.netnih.gov The N-methylamino group and the bromine atom can also be involved in hydrogen bonding and halogen bonding interactions, respectively, further directing the self-assembly process. The ability to form specific and directional non-covalent interactions makes this molecule a potential component for the design of molecular receptors and sensors. The photophysical properties of N-methylpyridinium salts are also sensitive to their local environment, which can be exploited in the development of fluorescent probes. acs.org

| Supramolecular Interaction | Potential Role of this compound |

| Hydrogen Bonding | The N-methylamino group and the pyridine nitrogen (upon protonation) can act as hydrogen bond donors and acceptors, respectively. |

| π-π Stacking | The aromatic pyridine ring can participate in stacking interactions with other aromatic systems. |

| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with Lewis bases. |

| Electrostatic Interactions | Upon protonation of the pyridine nitrogen, the resulting pyridinium cation can form strong interactions with anions. |

Strategic Integration in Total Synthesis Efforts

A comprehensive review of scientific literature and chemical databases indicates that specific examples of the strategic integration of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented. While substituted pyridines are a crucial class of heterocyclic compounds frequently utilized in medicinal chemistry and organic synthesis, the direct application of this compound as a key building block in multi-step total synthesis endeavors is not prominently reported.

The utility of functionalized pyridines, including brominated aminopyridines, as versatile intermediates is well-established. rsc.orginnospk.com These compounds can serve as precursors for creating more complex molecular architectures through various chemical transformations. For instance, the bromine atom on the pyridine ring allows for participation in cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in the formation of carbon-carbon bonds. innospk.com The amino group provides a site for further functionalization or can act as a directing group in subsequent reactions.

The synthesis of fused heterocyclic compounds, which are common motifs in natural products and pharmaceuticals, often involves the use of functionalized pyridine precursors. airo.co.inmdpi.com While it is conceivable that this compound could be employed in the construction of such fused systems, specific examples illustrating its strategic use in a total synthesis context are not readily found in the surveyed literature.

Further research and publication in the field of organic synthesis may in the future highlight the strategic application of this compound in the total synthesis of complex molecules. However, based on currently available data, its role in this specific application remains to be documented.

Advanced Computational and Theoretical Studies of this compound

While specific, dedicated computational research on this compound is not extensively available in public literature, its structural features—a substituted bromopyridine core—allow for a detailed theoretical exploration based on established computational methodologies. Such studies are crucial for understanding the molecule's intrinsic properties and predicting its behavior, thereby guiding synthetic efforts and applications in medicinal and materials science. This article outlines the advanced computational and theoretical analyses that would be applied to this compound, using findings from analogous molecular systems to illustrate the expected insights.

Advanced Analytical Methodologies for Mechanistic and Structural Investigations of 3 Bromo N Methylpyridin 4 Amine and Its Derivatives

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multi-dimensional NMR spectroscopy is an indispensable tool for the definitive structural assignment of 3-Bromo-N-methylpyridin-4-amine and its derivatives. While one-dimensional (¹H and ¹³C) NMR provides initial information, 2D techniques are required to resolve complex spin systems and establish connectivity.

Based on analogous pyridine (B92270) structures, the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ can be predicted. The protons on the pyridine ring are expected in the aromatic region, with the N-methyl protons appearing as a singlet in the aliphatic region. The carbon spectrum would show distinct signals for each carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity / Correlation |

|---|---|---|---|---|

| 2 | CH | ~8.2 | ~150 | Singlet (or narrow doublet) |

| 3 | C-Br | - | ~110 | - |

| 4 | C-N | - | ~155 | - |

| 5 | CH | ~6.5 | ~108 | Doublet |

| 6 | CH | ~8.0 | ~148 | Doublet |

| N-CH₃ | CH₃ | ~3.0 | ~30 | Singlet (or doublet if coupled to NH) |

| N-H | NH | Broad, variable | - | Broad singlet |

Heteronuclear correlation experiments are fundamental for assigning proton and carbon signals unequivocally.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H2, H5, H6, and the N-methyl protons to their corresponding carbon signals (C2, C5, C6, and N-CH₃), confirming their direct linkage.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net It is critical for piecing together the molecular skeleton, especially for identifying quaternary carbons and linking different fragments of a molecule. For instance, in this compound, HMBC correlations would be expected from the N-methyl protons to the C4 carbon of the pyridine ring, confirming the position of the N-methylamino group. Similarly, correlations from the H2 proton to C3 and C4, and from the H6 proton to C4 and C5, would definitively establish the substitution pattern on the pyridine ring. boisestate.edu

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of through-bond connectivity. columbia.edu This is invaluable for determining stereochemistry and preferred conformations in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment maps all NOE interactions within a molecule. For a relatively small molecule like this compound, NOESY can reveal through-space interactions. A key expected correlation would be between the N-methyl protons and the H5 proton on the pyridine ring. The strength of this correlation, which is proportional to the inverse sixth power of the distance between the protons, can provide insights into the rotational conformation around the C4-N bond. columbia.edu

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules where the NOE may be close to zero, ROESY is a more reliable alternative as the ROE is always positive. columbia.edu Similar to NOESY, a ROESY experiment would show cross-peaks between spatially close protons. In derivatives of this compound with additional stereocenters or bulky substituents, ROESY would be critical for determining relative stereochemistry and analyzing conformational preferences. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, typically with an accuracy of less than 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for confirming product identity, elucidating fragmentation pathways, and differentiating between isomers.

For this compound (C₆H₇BrN₂), the expected monoisotopic mass is 185.9847 u. HRMS can confirm this elemental formula, distinguishing it from other potential formulas with a similar nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units, with nearly equal intensity. docbrown.info

The fragmentation of this compound under ionization can be predicted to follow several pathways, including alpha-cleavage characteristic of amines and loss of the bromine atom. libretexts.org HRMS analysis of these fragments helps to piece together the structure.

Table 2: Predicted HRMS Fragments for this compound

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 185.9847 / 187.9826 | [C₆H₇⁷⁹BrN₂]⁺ / [C₆H₇⁸¹BrN₂]⁺ | Molecular ion (M/M+2 peak) |

| 170.9583 / 172.9562 | [C₅H₄⁷⁹BrN₂]⁺ / [C₅H₄⁸¹BrN₂]⁺ | Loss of methyl radical (α-cleavage) |

| 107.0766 | [C₆H₇N₂]⁺ | Loss of bromine radical |

| 80.0504 | [C₅H₆N]⁺ | Pyridinium fragment after loss of Br and HCN |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of absolute stereochemistry and revealing details about intermolecular interactions such as hydrogen bonding and crystal packing.

While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as a copper(I) complex of a silylated 4-methylpyridine-2-ylamine derivative, provides a template for the type of data obtained. researchgate.net For a suitable crystal of the target compound or its derivative, X-ray diffraction analysis would yield a detailed structural model. This would confirm the planarity of the pyridine ring and provide precise measurements of the C-Br, C-N, and C-C bond lengths. Furthermore, it would reveal the solid-state conformation, particularly the orientation of the N-methylamino group relative to the pyridine ring, and identify any intermolecular hydrogen bonds involving the amine proton and the pyridine nitrogen, which dictate the crystal packing arrangement.

Table 3: Representative Crystallographic Data Parameters (based on a related structure researchgate.net)

| Parameter | Example Data |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4₂/n |

| Unit Cell Dimensions (a, c) | a = 15.610(1) Å, c = 10.4420(6) Å |

| Volume (V) | 2544.4 ų |

| Calculated Density | 1.6-1.8 g/cm³ (Typical) |

| R-factor (Rgt(F)) | 0.040 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are rapid and non-destructive methods for identifying functional groups and can be used to monitor reaction progress by observing the appearance or disappearance of characteristic vibrational bands.

For this compound, the IR and Raman spectra would exhibit characteristic peaks corresponding to the vibrations of the N-H, C-H, C=N, C=C, C-N, and C-Br bonds. The N-H stretching vibration of the secondary amine would appear as a moderate band in the 3300-3500 cm⁻¹ region in the IR spectrum. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring, as well as N-H bending and C-N stretching. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 4: Expected Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| C=C / C=N Ring Stretch | 1450 - 1610 | Strong | Strong |

| N-H Bend | 1500 - 1580 | Medium | Weak |

| C-N Stretch | 1250 - 1350 | Strong | Medium |

| C-Br Stretch | 500 - 650 | Strong | Strong |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring in Complex Systems

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of polar aromatic compounds like substituted pyridines. helixchrom.com A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate or formic acid to ensure good peak shape for the basic amine). sielc.com Detection is commonly performed using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (typically around 254-275 nm). HPLC is invaluable for monitoring the progress of a reaction by tracking the consumption of reactants and the formation of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a moderate boiling point, GC analysis is feasible. A non-polar or medium-polarity capillary column (e.g., HP-5ms) would be appropriate. The mass spectrometer provides confirmation of the peak identity by matching the obtained mass spectrum with a known standard or by interpreting the fragmentation pattern. GC-MS is particularly useful for identifying volatile impurities and byproducts in a reaction mixture. rsc.org

Table 5: Typical Chromatographic Conditions for Analysis of Pyridine Derivatives

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 270 nm | |

| GC-MS | Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Temperature Program | Initial temp 100°C, ramp to 250°C at 10°C/min | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Future Research Directions and Emerging Opportunities for 3 Bromo N Methylpyridin 4 Amine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly benchmarked by its environmental footprint. For 3-Bromo-N-methylpyridin-4-amine, future synthetic strategies will likely pivot towards greener and more sustainable practices. researchgate.net This includes the adoption of methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas for development include:

Catalytic C-H Amination: Moving away from classical multi-step syntheses, direct C-H amination of a suitable 3-bromopyridine (B30812) precursor presents a more atom-economical approach. Research into earth-abundant metal catalysts or even metal-free catalytic systems could provide milder and more sustainable reaction conditions.

Microwave-Assisted and Sonochemical Methods: The application of microwave irradiation and ultrasound in organic synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. researchgate.netsci-hub.se Exploring these energy sources for the synthesis of this compound could lead to more efficient and scalable processes.

Biocatalytic Approaches: The use of enzymes in synthetic chemistry offers unparalleled selectivity and mild reaction conditions. nih.gov Future research could explore the potential of engineered enzymes for the selective amination or bromination of pyridine scaffolds to produce the target molecule.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Amination | Reduced step count, higher atom economy. |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency. researchgate.net |

| Sonochemistry | Enhanced reaction rates and yields. |

| Biocatalysis | High selectivity, mild and environmentally benign conditions. nih.gov |

Exploration of Unconventional Reactivity and Catalysis

The bromine atom and the N-methylamino group on the pyridine ring of this compound are key functional handles for a variety of chemical transformations. Future research will likely focus on uncovering and harnessing unconventional reactivity patterns.

Promising research directions include:

Cine-Substitution Reactions: 3-Bromopyridine derivatives have been shown to undergo unusual cine-substitution, where the incoming group adds to a position adjacent to the one bearing the leaving group. nih.gov Investigating the propensity of this compound to undergo such reactions could open up pathways to novel, highly functionalized pyridine structures.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govacs.org The application of this technology to this compound could enable novel cross-coupling reactions and the introduction of a wide array of functional groups.

Ring-Opening and Recyclization Cascades: The pyridine ring, under certain conditions, can undergo ring-opening to form reactive intermediates that can then be trapped in recyclization reactions to generate new heterocyclic systems. rsc.orgchemrxiv.org Exploring this reactivity with this compound could lead to the discovery of unprecedented molecular scaffolds.

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. uc.ptresearchgate.net The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms represents a significant area for future development.

Key opportunities include:

Continuous Flow Synthesis: Developing a continuous flow process for the production of this compound would allow for safer handling of potentially hazardous reagents and intermediates, as well as facilitate large-scale production with consistent quality. researchgate.netvcu.edu

Automated High-Throughput Experimentation: Robotic systems can be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates for the derivatization of this compound. researchgate.netnih.govresearchgate.nettechnologynetworks.com This automated approach can accelerate the discovery of new reactions and novel derivatives with desired properties.

In-line Analysis and Optimization: The integration of analytical techniques, such as NMR and mass spectrometry, directly into a flow reactor setup allows for real-time monitoring of reaction progress and facilitates rapid optimization of reaction parameters.

Theoretical Predictions Guiding Experimental Discovery

Computational chemistry and theoretical modeling are indispensable tools in modern chemical research, providing deep insights into reaction mechanisms and predicting molecular properties. researchgate.net For this compound, theoretical studies can play a crucial role in guiding experimental efforts.

Areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netnih.govnih.gov This can help in predicting the most likely sites for electrophilic and nucleophilic attack, as well as understanding the mechanism of novel reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the structural features of derivatives of this compound with their physicochemical and biological properties. researchgate.net This can aid in the rational design of new molecules with specific functionalities.

Reaction Pathway and Catalyst Design: Computational modeling can be used to map out the energy profiles of potential reaction pathways and to design more efficient catalysts for the synthesis and functionalization of the target molecule.

Expansion of Applications in New Chemical Disciplines